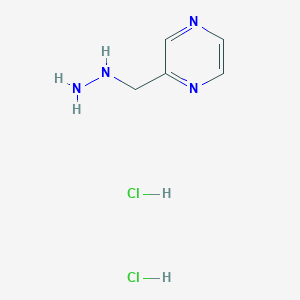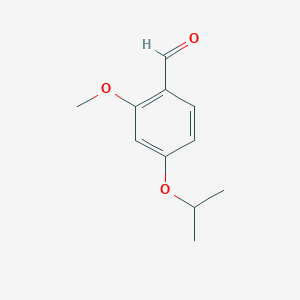![molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2](/img/structure/B13907462.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a chemical compound known for its unique structure and properties. It is a derivative of 1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as 15-crown-5, which is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Métodos De Preparación
The synthesis of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an appropriate allylating agent. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the allylating agent to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in the investigation of ion transport and membrane permeability.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to encapsulate ions and molecules could be leveraged to improve the efficacy and targeting of therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .
Comparación Con Compuestos Similares
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- can be compared with other crown ethers and their derivatives:
15-Crown-5: The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane, is similar in structure but lacks the allyl group. It is widely used for its ability to complex with potassium ions.
18-Crown-6: Another crown ether with a larger ring size, 18-crown-6, is known for its ability to complex with larger cations such as sodium and potassium.
Dibenzo-18-crown-6: This compound has additional benzene rings, which provide increased rigidity and specificity in cation binding.
The uniqueness of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- lies in its specific structure, which imparts distinct properties and reactivity compared to other crown ethers.
Propiedades
Número CAS |
68167-86-2 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2 |
Clave InChI |
JYAIYYSYWTYOHN-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
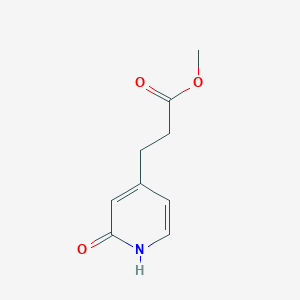
![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
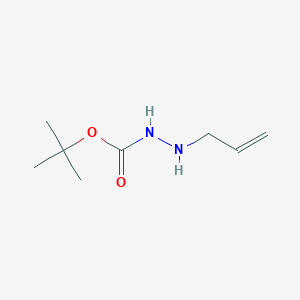
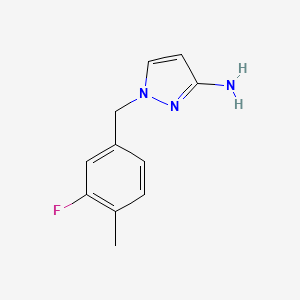
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
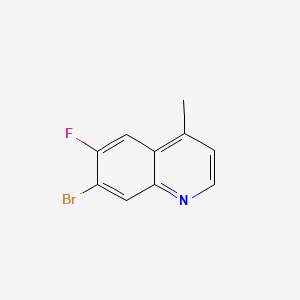
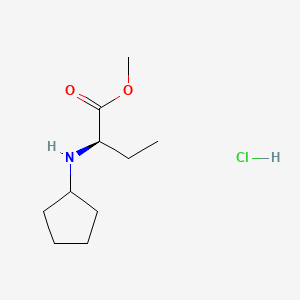
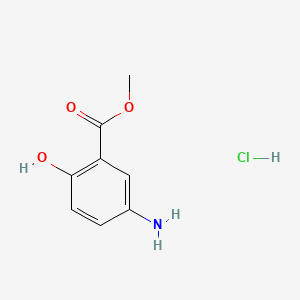
![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)

